molecular formula C16H15F2NO2 B10967714 N-(3,4-difluorophenyl)-2-phenoxybutanamide

N-(3,4-difluorophenyl)-2-phenoxybutanamide

Cat. No.: B10967714
M. Wt: 291.29 g/mol
InChI Key: IVKHOVCODORZOZ-UHFFFAOYSA-N
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Description

N-(3,4-difluorophenyl)-2-phenoxybutanamide: is an organic compound characterized by the presence of a difluorophenyl group and a phenoxybutanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3,4-difluorophenyl)-2-phenoxybutanamide typically involves the reaction of 3,4-difluoroaniline with 2-phenoxybutanoyl chloride under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions: N-(3,4-difluorophenyl)-2-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the amide group to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

N-(3,4-difluorophenyl)-2-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-phenoxybutanamide involves its interaction with specific molecular targets. The difluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to inhibition or activation of biological pathways. The phenoxybutanamide moiety may contribute to the compound’s overall stability and bioavailability.

Comparison with Similar Compounds

Comparison: N-(3,4-difluorophenyl)-2-phenoxybutanamide is unique due to the presence of both difluorophenyl and phenoxybutanamide groups, which can influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C16H15F2NO2

Molecular Weight

291.29 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-2-phenoxybutanamide

InChI

InChI=1S/C16H15F2NO2/c1-2-15(21-12-6-4-3-5-7-12)16(20)19-11-8-9-13(17)14(18)10-11/h3-10,15H,2H2,1H3,(H,19,20)

InChI Key

IVKHOVCODORZOZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)NC1=CC(=C(C=C1)F)F)OC2=CC=CC=C2

Origin of Product

United States

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